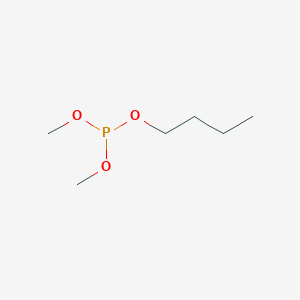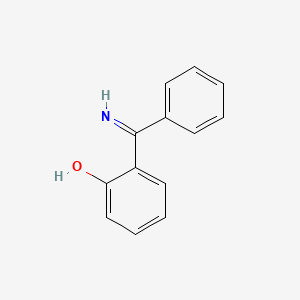![molecular formula C13H9N5 B14641438 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile CAS No. 56520-92-4](/img/structure/B14641438.png)
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile . This reaction forms an adduct product, which undergoes dehydration to yield the desired compound . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its specific structure, which combines the indole nucleus with a but-2-enedinitrile moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
56520-92-4 |
|---|---|
Formule moléculaire |
C13H9N5 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-amino-3-(1H-indol-3-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C13H9N5/c14-5-11(16)13(6-15)18-8-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,16H2 |
Clé InChI |
HMJSSGKUGDMPMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)

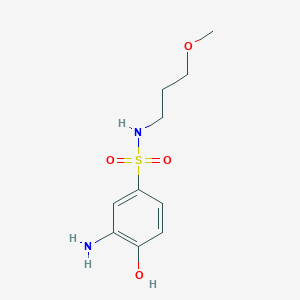
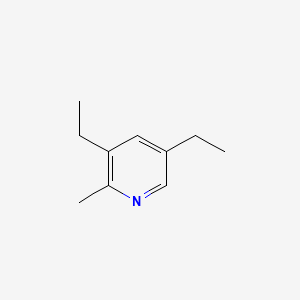
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

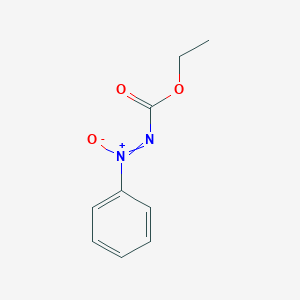



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
